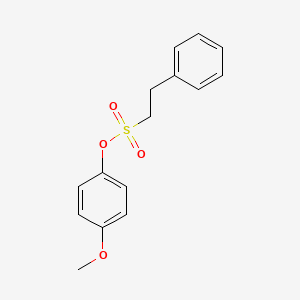![molecular formula C30H32N4O8 B15043677 2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15043677.png)
2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of macrocyclic compounds. It is characterized by its unique structure, which includes two diaza-crown units and isoindole moieties. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves several steps. One common method includes the reaction of 1,7-dioxa-4,10-diazacyclododecane with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile and specific catalysts or bases.
Scientific Research Applications
2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the development of materials with specific properties, such as polymers and gels.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The diaza-crown units in its structure provide binding sites for metal ions, allowing the compound to effectively chelate these ions. This chelation process can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, the compound can bind to metal ions and modulate their availability and activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific structure and the presence of both diaza-crown units and isoindole moieties. Similar compounds include:
1,7-dioxa-4,10-diazacyclododecane: A simpler macrocyclic compound without the isoindole moieties.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: A derivative with additional benzyl groups. These similar compounds share some properties but differ in their specific applications and reactivity due to structural variations.
Properties
Molecular Formula |
C30H32N4O8 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H32N4O8/c1-19(33-27(37)21-7-3-4-8-22(21)28(33)38)25(35)31-11-15-41-17-13-32(14-18-42-16-12-31)26(36)20(2)34-29(39)23-9-5-6-10-24(23)30(34)40/h3-10,19-20H,11-18H2,1-2H3 |
InChI Key |
TZYATJMWCMLGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B15043628.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
![N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B15043640.png)
![6-Methyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15043645.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15043649.png)
![5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043664.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide](/img/structure/B15043671.png)
![2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol](/img/structure/B15043684.png)
![5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine](/img/structure/B15043687.png)
![5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15043695.png)

